

1-Monomyristin: A Technical Overview for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 1-Monomyristin

Cat. No.: B1141632

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Introduction

1-Monomyristin, a monoglyceride of myristic acid, is a compound of growing interest in the pharmaceutical and biotechnology sectors.^{[1][2]} This technical guide provides a comprehensive overview of its chemical properties, biological activities, and synthesis, with a focus on its potential as an antimicrobial agent. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Chemical and Physical Properties

1-Monomyristin, also known as 2,3-dihydroxypropyl tetradecanoate, is characterized by the following identifiers:^[3]

Identifier	Value
Molecular Formula	C17H34O4 ^{[1][4]}
Molecular Weight	302.45 g/mol ^[1]
InChI Key	DCBSHORRWZKAKO-UHFFFAOYSA-N ^{[1][4]}
CAS Number	589-68-4 ^{[1][4]}

Antimicrobial Activity

1-Monomyristin has demonstrated significant antibacterial and antifungal properties.^{[4][5][6]} Its efficacy against various microbial strains is a key area of ongoing research.

Antibacterial and Antifungal Efficacy

The following table summarizes the inhibitory activity of **1-Monomyristin** against selected bacteria and fungi. The data is presented as the diameter of the inhibition zone in millimeters.

Microorganism	Concentration of 1-Monomyristin	Inhibition Zone (mm)
Escherichia coli	15.0%	6.0
Staphylococcus aureus	0.50%	10.3
	1.00%	5.7
	15.0%	18.9
Bacillus subtilis	5.00%	5.7
	10.0%	9.2
	15.0%	12.7
Aggregatibacter actinomycetemcomitans	5.00%	3.6
	10.0%	7.9
	15.0%	10.4
Candida albicans	1.00%	3.5
	10.0%	2.4
	15.0%	4.1

Data sourced from a study by S. Chee, et al. (2018).^[5]

Experimental Protocols

Synthesis of 1-Monomyristin

A common method for the synthesis of **1-Monomyristin** involves a four-step process.^{[3][4]} This protocol is based on the transesterification of ethyl myristate with a protected glycerol derivative, followed by deprotection.^{[4][5]}

Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol This step involves the protection of two hydroxyl groups of glycerol using acetone.^{[3][4][5]}

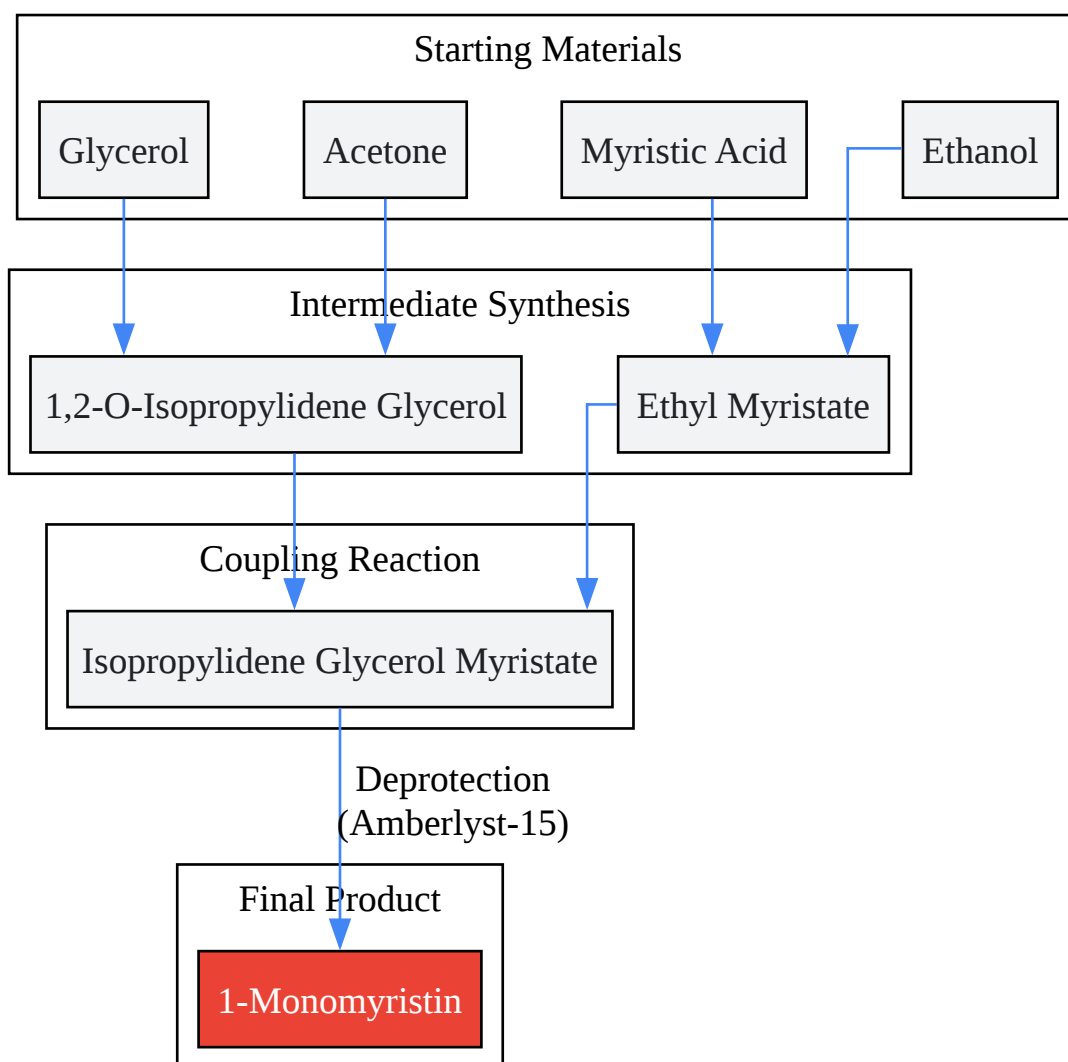
Step 2: Synthesis of Ethyl Myristate This is achieved through the esterification of myristic acid with ethanol.^[5]

Step 3: Synthesis of Isopropylidene Glycerol Myristate Ethyl myristate is reacted with 1,2-O-isopropylidene glycerol in the presence of a catalyst such as potassium carbonate.^{[3][4]} The reaction is typically carried out at an elevated temperature (e.g., 413 K) for an extended period (e.g., 30 hours).^{[3][4]} The product is then extracted using an organic solvent like diethyl ether and neutralized.^{[3][4]}

Step 4: Synthesis of 1-Monomyristin (Deprotection) The final step is the hydrolysis of the ketal group from isopropylidene glycerol myristate to yield **1-Monomyristin**.^[3] This is often accomplished using a solid acid catalyst like Amberlyst-15.^{[3][4][5]}

Visualizations

Synthesis Workflow of 1-Monomyristin

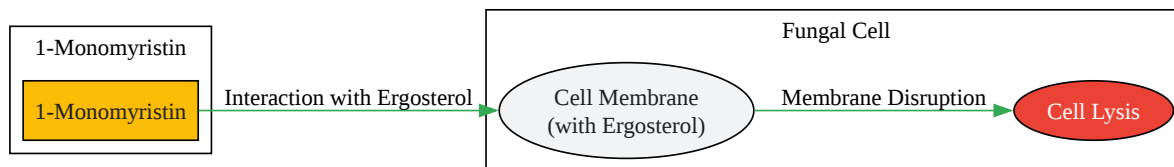


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Caption: Synthesis workflow for **1-Monomyristin**.

Proposed Antimicrobial Mechanism of Action

While detailed signaling pathways are still under investigation, a proposed mechanism for the antifungal activity of **1-Monomyristin** involves the disruption of the fungal cell membrane.^[4] The hydroxyl groups of **1-Monomyristin** are thought to interact with ergosterol, a key component of the fungal cell membrane, leading to membrane destabilization and cell lysis.^[4] For bacteria, the interaction is believed to occur with the cell wall.^[4]



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Caption: Proposed antifungal mechanism of **1-Monomyristin**.

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